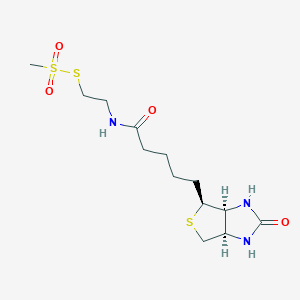

MTSEA Biotine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

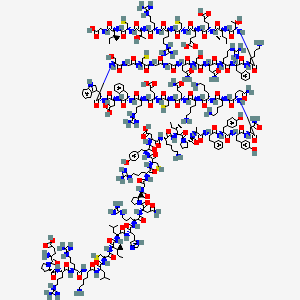

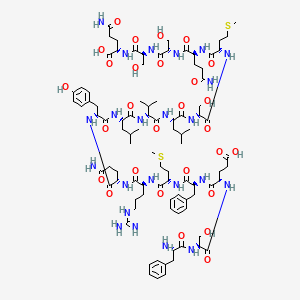

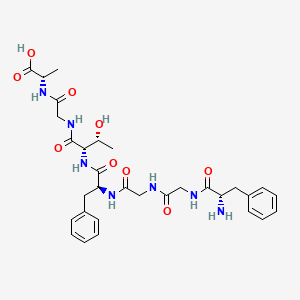

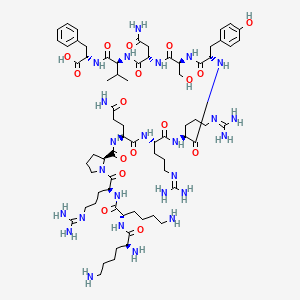

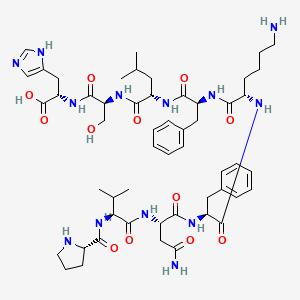

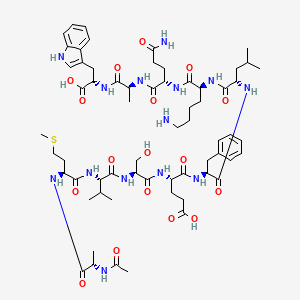

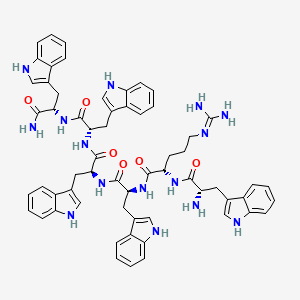

MTSEA-biotine, également connu sous le nom de N-Biotinylaminoéthyl méthanethiosulfonate, est un composé conjugué à la biotine qui marque sélectivement les thiols dans des conditions douces. Il est disponible en trois variantes avec différentes longueurs de liaison, ce qui permet un marquage sélectif des thiols de surface cellulaire. Ce composé est largement utilisé dans la recherche biochimique et en biologie moléculaire pour sa capacité à marquer et visualiser des biomolécules spécifiques .

Applications De Recherche Scientifique

MTSEA-biotin has a wide range of applications in scientific research:

Chemistry: It is used for the selective labeling of thiol groups in chemical synthesis and analysis.

Biology: MTSEA-biotin is employed in the study of protein structure and function, particularly in the labeling of cysteine residues in proteins.

Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the visualization of specific biomolecules in cells and tissues.

Industry: MTSEA-biotin is used in the production of biotinylated reagents and kits for various biochemical and molecular biology applications

Mécanisme D'action

Target of Action

MTSEA Biotin, also known as N-Biotinylaminoethyl methylthiosulphonate, primarily targets thiol groups . These thiol groups are found in various biological molecules, particularly proteins. The compound is used to selectively label these thiols, especially those present on the cell surface .

Mode of Action

MTSEA Biotin interacts with its targets by forming a covalent bond with the thiol groups . This reaction is highly specific and occurs rapidly under mild conditions . The compound’s biotin moiety allows for easy detection and analysis of the labeled thiols .

Biochemical Pathways

MTSEA Biotin is often used in the Substituted Cysteine Accessibility Method (SCAM) . In this method, cysteine residues are introduced into specific regions of a protein, and MTSEA Biotin is used to probe the physico-chemical nature of the environment . This technique helps in mapping binding sites of ligand-gated ion channels and examining channel domains .

Pharmacokinetics

The compound is known to be soluble in dmf or dmso , which can influence its bioavailability.

Result of Action

The primary result of MTSEA Biotin’s action is the specific labeling of thiol groups . This labeling can be used to visualize newly transcribed tRNA in Saccharomyces cerevisiae cells and to probe the structure and function of proteins .

Action Environment

The action of MTSEA Biotin is influenced by the environmental conditions . The compound selectively labels thiols under mild conditions . The length of the linker in different variations of the compound can affect the interaction between biotin and streptavidin . Longer linkers should facilitate this interaction .

Safety and Hazards

N-Biotinylaminoethyl Methanethiosulfonate is not classified as a hazardous substance according to GHS . In case of skin contact, wash the affected area with soap and water. If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician. If swallowed, rinse mouth with water. Do not induce vomiting unless advised to do so by a physician or Poison Control Center. Seek medical attention .

Relevant Papers N-Biotinylaminoethyl Methanethiosulfonate has been mentioned in a paper titled “The Role of ERp44 in Maturation of Serotonin Transporter Protein”. The paper discusses the use of N-Biotinylaminoethyl Methanethiosulfonate in the study of protein structure and function .

Analyse Biochimique

Biochemical Properties

N-Biotinylaminoethyl Methanethiosulfonate selectively labels thiols under mild conditions . It is available in three variations with different linker lengths, all of which allow selective labeling of cell surface thiols . Longer linkers should facilitate interaction between biotin and streptavidin .

Cellular Effects

The cellular effects of N-Biotinylaminoethyl Methanethiosulfonate are primarily related to its ability to label thiols . This property allows it to interact with various cellular components, including enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of N-Biotinylaminoethyl Methanethiosulfonate involves its interaction with thiols . It reacts with thiols to form a disulfide bond, making it a highly efficient labeling agent for cysteine residues in proteins . This property allows it to be used in the substituted cysteine accessibility method (SCAM), a technique used to identify channel-lining residues of the nicotinic acetylcholine receptor (nAChR) .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Méthodes De Préparation

Voies synthétiques et conditions de réaction

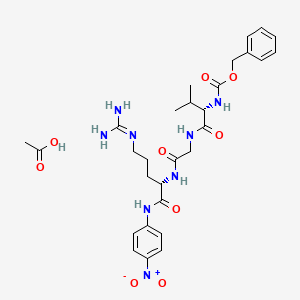

MTSEA-biotine est synthétisé par conjugaison de la biotine avec le 2-aminoéthyl méthanethiosulfonate. La réaction implique généralement l'utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et est réalisée dans des conditions douces pour préserver l'intégrité des groupes biotine et thiol .

Méthodes de production industrielle

La production industrielle de MTSEA-biotine suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés. Le produit est ensuite purifié et stocké dans des conditions desséchées à basses températures pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

MTSEA-biotine subit principalement des réactions de substitution, où le groupe méthanethiosulfonate réagit avec les groupes thiol des molécules cibles. Cette réaction est très spécifique et se produit dans des conditions douces, ce qui la rend adaptée au marquage de biomolécules sensibles .

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant MTSEA-biotine comprennent les composés contenant des thiols et les solvants tels que le DMF ou le DMSO. Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées pour faciliter le processus de conjugaison .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant MTSEA-biotine sont des molécules biotinylées contenant des thiols. Ces produits biotinylés peuvent ensuite être utilisés dans diverses analyses biochimiques et techniques d'imagerie .

Applications de la recherche scientifique

MTSEA-biotine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour le marquage sélectif des groupes thiol dans la synthèse chimique et l'analyse.

Biologie : MTSEA-biotine est utilisé dans l'étude de la structure et de la fonction des protéines, en particulier dans le marquage des résidus cystéine dans les protéines.

Médecine : Il est utilisé dans le développement d'analyses diagnostiques et d'agents thérapeutiques, en particulier dans la visualisation de biomolécules spécifiques dans les cellules et les tissus.

Industrie : MTSEA-biotine est utilisé dans la production de réactifs et de kits biotinylés pour diverses applications biochimiques et de biologie moléculaire

Mécanisme d'action

MTSEA-biotine exerce ses effets par le marquage spécifique des groupes thiol sur les molécules cibles. Le groupe méthanethiosulfonate réagit avec les groupes thiol pour former une liaison thioéther stable, ce qui entraîne la biotinylation de la molécule cible. Cette molécule biotinylée peut ensuite être détectée et visualisée à l'aide d'analyses et de techniques d'imagerie basées sur la streptavidine .

Comparaison Avec Des Composés Similaires

MTSEA-biotine est unique dans sa capacité à marquer sélectivement les groupes thiol dans des conditions douces. Des composés similaires comprennent :

MTSEA-biotine-X : Ce composé possède une liaison plus longue, ce qui facilite une meilleure interaction entre la biotine et la streptavidine.

MTSEA-biotine-XX : Cette variante possède une liaison encore plus longue, ce qui améliore encore l'interaction entre la biotine et la streptavidine

Ces variations permettent une plus grande flexibilité dans la conception et l'application expérimentales, faisant de MTSEA-biotine et de ses dérivés des outils précieux dans la recherche biochimique et en biologie moléculaire.

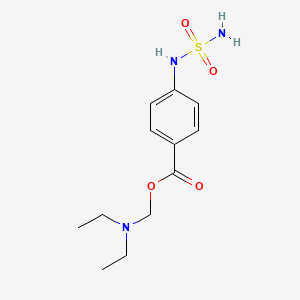

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Biotinylaminoethyl Methanethiosulfonate involves the reaction of biotin with aminoethyl methanethiosulfonate in the presence of a coupling reagent.", "Starting Materials": [ "Biotin", "Aminoethyl Methanethiosulfonate", "Coupling reagent" ], "Reaction": [ "Dissolve biotin in a suitable solvent", "Add aminoethyl methanethiosulfonate to the solution", "Add the coupling reagent to the mixture", "Stir the reaction mixture at room temperature for a specific time", "Isolate the product by filtration or chromatography", "Purify the product by recrystallization or other suitable methods" ] } | |

Numéro CAS |

162758-04-5 |

Formule moléculaire |

C13H23N3O4S3 |

Poids moléculaire |

381.5 g/mol |

Nom IUPAC |

N-(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18) |

Clé InChI |

CQPWMXNDGWWWHG-UHFFFAOYSA-N |

SMILES isomérique |

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

SMILES canonique |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

Methanesulfonothioic Acid S-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] Ester; MTSEA-BIOTIN; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.